Xamoterol hemifumarate

Description

Historical Context of Beta-Adrenergic Receptor Modulators in Research

The journey of beta-adrenergic pharmacology began with the foundational work of Raymond P. Ahlquist in 1948. wikipedia.orgrevespcardiol.org Ahlquist proposed the existence of two distinct types of adrenergic receptors, α and β, which mediated different physiological responses to catecholamines. revespcardiol.orgrevespcardiol.org This classification became the bedrock for future drug development. wikipedia.org The concept of pharmacologically blocking these receptors became a reality in the late 1950s and early 1960s, largely through the pioneering efforts of Sir James Black and his team at Imperial Chemical Industries. wikipedia.orgrevespcardiol.orgrevespcardiol.org Their work was driven by the idea of reducing the oxygen demand of the heart muscle by blocking the effects of adrenaline. nih.gov

The first compound identified as a β-antagonist was dichloroisoproterenol (B1670464) (DCI) in the 1950s, though it lacked clinical utility. wikipedia.org This led to the development of pronethalol in 1962, which, despite its own limitations, paved the way for the synthesis of propranolol (B1214883) in 1964. wikipedia.orgnih.gov Propranolol was the first clinically successful non-selective β-blocker, revolutionizing the treatment of conditions like angina pectoris. wikipedia.orgrevespcardiol.org

Further research led to a more refined understanding of beta-receptors. In 1967, scientists sub-classified β-adrenoceptors into β1-receptors, predominantly found in the heart, and β2-receptors, which are abundant in the smooth muscle of the airways and blood vessels. revespcardiol.orgbiologists.com This discovery spurred the development of "cardioselective" or β1-selective blockers. revespcardiol.org The subsequent identification of the β3-adrenoceptor, primarily involved in metabolic regulation, further expanded the complexity of the adrenergic system. revespcardiol.organnualreviews.org This evolution has resulted in three distinct generations of beta-blockers. revespcardiol.orgrevespcardiol.org

| Generation | Characteristic | Example Compound |

|---|---|---|

| First | Non-selective (blocks β1 and β2 receptors) | Propranolol revespcardiol.org |

| Second | Cardioselective (preferentially blocks β1 receptors) | Atenolol psu.edu |

| Third | Vasodilating β-blockers (block β1 and have additional vasodilatory activity) | Carvedilol revespcardiol.orgnih.gov |

Xamoterol (B1682282) hemifumarate is a notable example of a β1-adrenoceptor-selective partial agonist. nih.govrndsystems.combio-techne.com Its defining feature is its intrinsic sympathomimetic activity (ISA), which is approximately 50% that of a full agonist. wikipedia.org This means that under conditions of low sympathetic tone (e.g., at rest), Xamoterol exerts a modest stimulatory effect on the heart. nih.govncats.io Conversely, during high sympathetic activity (e.g., exercise), it acts as an antagonist by competing with endogenous catecholamines like adrenaline, thereby attenuating the heart's response. wikipedia.orgnih.gov This dual-action profile distinguishes it from traditional full agonists and antagonists, positioning it as a unique modulator of the β1-adrenergic system. patsnap.com

Research Significance of Xamoterol Hemifumarate as a Pharmacological Probe

G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are the targets for a significant portion of clinically used drugs. nih.govnih.govunipd.it These receptors transduce extracellular signals into intracellular responses primarily through two major pathways: activation of heterotrimeric G proteins and interaction with β-arrestins. nih.govnih.gov The β-adrenergic receptors are classic examples of GPCRs that primarily couple to the stimulatory G protein (Gs) to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP). nih.gov

This compound has served as an invaluable pharmacological probe in the study of GPCR signaling. As a partial agonist, it allows researchers to investigate the consequences of a graded, submaximal activation of the β1-receptor, in contrast to the all-or-none effect of a full agonist or a complete blockade by an antagonist. caymanchem.com For instance, studies have used Xamoterol to characterize the generation of cAMP in cardiomyocytes, providing insight into the functional outcomes of partial receptor stimulation. caymanchem.com Its ability to elicit a defined level of response makes it a useful tool for dissecting the complex downstream signaling cascades that emanate from GPCR activation.

The concept of functional selectivity, or "biased agonism," has become a paradigm in modern pharmacology. acs.orgnih.gov It describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one downstream signaling pathway over another (e.g., G protein signaling versus β-arrestin signaling). nih.govnih.govmdpi.com This offers the potential to develop drugs with greater therapeutic selectivity and fewer side effects. nih.gov

Xamoterol has been instrumental in this area of research. Its well-defined partial agonism at the β1-receptor has made it a lead compound for the development of novel biased agonists. nih.gov Researchers have used Xamoterol as a starting point to design new molecules that are not only partial agonists but also exhibit functional selectivity for the G protein signaling pathway with minimal engagement of the β-arrestin pathway. nih.gov This line of inquiry is particularly relevant for developing compounds with therapeutic potential in neurocognitive disorders, where biased signaling at the β1-adrenergic receptor is of interest. nih.gov Furthermore, because Xamoterol has a roughly tenfold higher potency for β1 over β2 receptors, it has been used in studies to differentiate the distinct physiological roles of these receptor subtypes, such as in the mechanisms of memory retrieval. nih.gov

Overview of Academic Research Trajectories on this compound

The academic research trajectory for this compound has evolved significantly over time. Initially, research focused on its synthesis and pharmacological characterization as a β1-selective partial agonist with potential applications in treating mild to moderate heart failure. nih.govpatsnap.com These early studies established its unique hemodynamic profile, demonstrating modest increases in myocardial contractility at rest while attenuating exercise-induced tachycardia. nih.gov

Following its initial clinical investigations, the focus of research shifted. Xamoterol's distinct properties made it an excellent tool for basic science research aimed at understanding cardiac adrenoceptor pharmacology. caymanchem.com It was used in comparative studies with full agonists like isoproterenol (B85558) to investigate β-adrenoceptor function and regulation in both normal and pathological states. caymanchem.com

More recently, the research trajectory has entered a new phase centered on advanced concepts in receptor pharmacology. Xamoterol is now utilized as a reference compound and a structural scaffold in the field of biased agonism and functional selectivity. nih.gov Academic research is leveraging its known properties to explore the nuanced mechanisms of GPCR signal transduction and to design novel, highly selective chemical probes and potential therapeutics for conditions beyond cardiovascular disease, including neuroinflammatory and neurocognitive disorders. nih.gov

| Property | Description | Reference |

|---|---|---|

| Chemical Classification | Phenoxypropanolamine derivative | biocompare.com |

| Mechanism of Action | Selective β1-adrenoceptor partial agonist | rndsystems.combio-techne.commedchemexpress.com |

| Receptor Selectivity | pA2 values of 7.4 - 7.8 at β1-receptors and 5.2 - 6.2 at β2-receptors | rndsystems.combio-techne.com |

| Intrinsic Sympathomimetic Activity (ISA) | Approximately 50% of a full agonist | wikipedia.org |

| Key Research Application | Pharmacological probe for studying GPCR signaling and functional selectivity | nih.gov |

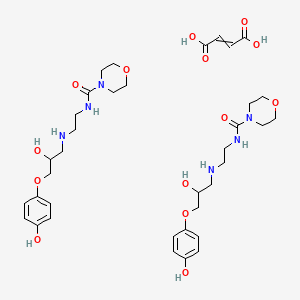

Structure

3D Structure of Parent

Properties

IUPAC Name |

but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDVGROSOZBGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73210-73-8 | |

| Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Characterization and Receptor Interactions

Beta-Adrenergic Receptor Binding Kinetics and Selectivity

Xamoterol (B1682282) hemifumarate's interaction with the beta-adrenergic receptor system is multifaceted, demonstrating a distinct profile of partial agonism and selectivity.

Xamoterol is recognized as a partial agonist at the beta-1 adrenoceptor. This means that it binds to the receptor and elicits a response that is lower than that of a full agonist. This property allows Xamoterol to modulate the sympathetic control of the heart, providing stimulatory effects at low levels of sympathetic tone and protective beta-blocking effects at higher levels of sympathetic activity. In preclinical studies, this dual action has been observed to moderately increase myocardial contractility and improve diastolic relaxation.

The affinity and potency of Xamoterol hemifumarate for beta-1 adrenoceptors have been quantified in various experimental settings. Radioligand binding studies have demonstrated its selective and potent interaction with these receptors. The pA2 values, a measure of antagonist potency, for Xamoterol at beta-1 adrenoceptors are reported to be in the range of 7.4 to 7.8.

| Compound | Receptor | Parameter | Value |

| This compound | Beta-1 Adrenoceptor | pA2 | 7.4 - 7.8 |

This table summarizes the reported antagonist potency of this compound at the beta-1 adrenergic receptor.

Xamoterol possesses significant intrinsic sympathomimetic activity (ISA), estimated to be around 50% of that of a full agonist. medchemexpress.com This inherent agonist activity is a key feature of its pharmacological profile. In preclinical models, this ISA manifests as an ability to moderately increase heart rate and myocardial contractility at rest, when sympathetic tone is low. Conversely, during periods of high sympathetic activity, such as strenuous exercise, Xamoterol exhibits a negative chronotropic response, effectively acting as a beta-blocker. nih.gov

A defining characteristic of Xamoterol is its selectivity for the beta-1 adrenergic receptor over the beta-2 adrenergic receptor. This selectivity is evident from its significantly lower affinity for beta-2 adrenoceptors, with reported pA2 values ranging from 5.2 to 6.2. rndsystems.com Research indicates that Xamoterol has no significant agonist activity at beta-2 adrenoceptors. medchemexpress.com

| Compound | Receptor | Parameter | Value |

| This compound | Beta-2 Adrenoceptor | pA2 | 5.2 - 6.2 |

This table illustrates the lower antagonist potency of this compound at the beta-2 adrenergic receptor, highlighting its beta-1 selectivity.

While primarily characterized by its interaction with beta-1 and beta-2 receptors, some evidence suggests an interaction between Xamoterol and the beta-3 adrenergic receptor. In a study examining rat white adipocytes, Xamoterol demonstrated the ability to increase the maximal lipolytic response, suggesting a partial agonist activity at the beta-1 adrenoceptor in this tissue. The study also noted an increase in the maximal adenylyl cyclase response to Xamoterol. nih.gov However, detailed cellular assay data specifically quantifying the agonist activity of Xamoterol at beta-3 adrenoceptors remains limited.

Beta-1 Adrenergic Receptor Partial Agonism

Receptor Conformation and Signaling Dynamics

The interaction of this compound with the beta-1 adrenergic receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. While specific studies detailing the precise conformational changes induced by Xamoterol are not extensively available, its action as a partial agonist suggests that it stabilizes a receptor conformation that is distinct from that induced by a full agonist. This leads to a submaximal activation of downstream signaling pathways.

The primary signaling pathway for beta-1 adrenergic receptors involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). As a partial agonist, Xamoterol is expected to stimulate adenylyl cyclase activity to a lesser extent than a full agonist.

Stabilization of Receptor Conformations

G protein-coupled receptors (GPCRs), such as the β1-AR, exist in multiple conformational states. The pharmacological efficacy of a ligand is determined by its ability to selectively bind to and stabilize specific conformations thecharestlab.org. Full agonists have a high affinity for the fully active receptor state (R), driving the equilibrium toward this conformation and inducing a maximal cellular response. In contrast, partial agonists like xamoterol exhibit a more modest preference for the R state, leading to the stabilization of an intermediate conformational state that is capable of activating G proteins, but to a lesser degree than a full agonist.

Molecular docking studies have provided insights into the binding of xamoterol to the β1-AR. These models suggest that xamoterol fits within the ligand-binding site, where its interactions with key residues, such as Aspartate 121 (D121), are crucial for its activity. The specific orientation and bonding within this pocket are thought to be responsible for inducing a receptor conformation that is distinct from that stabilized by a full agonist, providing a structural basis for its partial agonism plos.org.

Kinetic Profile and Sustained Signaling Pathways

The kinetic profile of xamoterol's signaling is notably different from that of full agonists, particularly concerning long-term receptor response. A hallmark of potent, full agonists like isoprenaline is the induction of receptor desensitization and downregulation following prolonged exposure. This process involves receptor phosphorylation and internalization, leading to a diminished cellular response over time.

In contrast, research in animal models has shown that chronic infusion of xamoterol does not cause a significant reduction in the density of cardiac β-adrenoceptors nih.govnih.gov. This lack of downregulation suggests that the conformation stabilized by xamoterol is a poor substrate for the kinases responsible for initiating the desensitization process. Consequently, the myocardial response to xamoterol is maintained even after years of continuous therapy wikipedia.org. This property allows for a sustained, moderate level of receptor stimulation without the tolerance that can develop with full agonists. Studies on β1-AR signaling have revealed that the receptor can continuously stimulate the production of the second messenger cyclic AMP (cAMP) for extended periods, a process that is often masked by the activity of phosphodiesterases (PDEs) that degrade cAMP nih.gov. Xamoterol likely engages this pathway to produce a sustained, low-level signal that avoids the triggers for receptor desensitization.

Ligand- and Transducer-Mediated GPCR Conformational Changes in Biosensor Studies

Advanced biophysical techniques, such as Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET), have enabled real-time monitoring of GPCR conformational changes in living cells researchgate.netnih.govmdpi.com. These biosensors can detect subtle rearrangements in receptor structure upon ligand binding and subsequent interaction with transducers like G proteins or β-arrestins.

For instance, BRET-based biosensors have been developed to monitor the conformational changes within β-arrestin as it binds to an activated receptor, a key step in desensitization and an alternative signaling pathway thecharestlab.org. Studies on the β1-AR using cryo-electron microscopy have revealed that the receptor adopts distinct conformations when bound to a G protein mimic versus when it is coupled to β-arrestin nih.gov. While specific biosensor studies detailing the precise conformational signature induced by xamoterol are not extensively available, the technology provides a framework for understanding its partial agonism. It is hypothesized that xamoterol stabilizes a conformation that allows for submaximal G protein coupling while being inefficient at recruiting β-arrestin, which aligns with the observed lack of receptor downregulation nih.gov.

Comparative Pharmacological Profiles in Research Settings

The unique properties of xamoterol are best understood by comparing its pharmacological profile to that of other adrenergic ligands, including full agonists and various antagonists.

Differentiation from Full Agonists (e.g., Isoprenaline, Norepinephrine (B1679862), Epinephrine)

The primary distinction between xamoterol and full agonists lies in their intrinsic efficacy. Xamoterol is characterized as a partial agonist with an intrinsic sympathomimetic activity (ISA) of approximately 50% that of a full agonist wikipedia.org.

In functional studies, xamoterol produced a maximal heart rate response equivalent to about 65% of that achieved by the full agonist isoprenaline nih.govnih.gov. Furthermore, chronic exposure to isoprenaline leads to a significant downregulation of β-adrenoceptors, with one study noting a 39% reduction in receptor density after a 6-day infusion, a phenomenon not observed with xamoterol nih.govnih.gov. This difference highlights a key kinetic advantage of partial agonism, preventing the receptor tolerance that can limit the long-term utility of full agonists.

| Feature | Xamoterol (Partial Agonist) | Isoprenaline (Full Agonist) |

| Receptor Selectivity | β1-selective | Non-selective (β1 and β2) |

| Intrinsic Efficacy | Submaximal (~50-65%) | Maximal (100%) |

| Receptor Downregulation | Does not cause significant downregulation | Induces significant downregulation |

| Clinical Effect | Modulates response based on sympathetic tone | Potent stimulation regardless of tone |

Comparison with Beta-Adrenergic Antagonists (e.g., Betaxolol, ICI 118551, Propranolol (B1214883), Carteolol)

Beta-adrenergic antagonists, or beta-blockers, are a diverse class of drugs. Xamoterol's partial agonism (ISA) differentiates it from the majority of these agents.

Propranolol is a non-selective, neutral antagonist. It blocks both β1 and β2-receptors without activating them, simply preventing endogenous catecholamines from binding.

Betaxolol is a β1-selective antagonist with no partial agonist activity nih.gov. Some research suggests it may act as an inverse agonist, reducing basal receptor activity.

ICI 118551 is a highly selective β2-receptor antagonist, with an affinity for β2 receptors that is over 100 times greater than for β1 receptors wikipedia.org. Its selectivity for β2 receptors stands in sharp contrast to xamoterol's selectivity for β1 receptors. Studies have confirmed xamoterol's β1-selectivity by showing its effects are not blocked by ICI 118551 nih.gov.

Carteolol (B1214276) is a non-selective beta-blocker that, like xamoterol, possesses intrinsic sympathomimetic activity nih.govdrugs.compatsnap.com. However, carteolol is non-selective for β1 and β2 receptors, whereas xamoterol is β1-selective wikipedia.orgnih.govdrugs.compatsnap.com. This means carteolol can influence a wider range of tissues, including the bronchioles (via β2), while xamoterol's action is more focused on the heart.

| Compound | Receptor Selectivity | Pharmacological Class | Intrinsic Sympathomimetic Activity (ISA) |

| Xamoterol | β1 | Partial Agonist | Yes |

| Propranolol | Non-selective (β1/β2) | Neutral Antagonist | No |

| Betaxolol | β1 | Antagonist / Inverse Agonist | No |

| ICI 118551 | β2 | Antagonist | No |

| Carteolol | Non-selective (β1/β2) | Partial Agonist / Antagonist | Yes |

Contrasting Effects with Other Beta-Adrenergic Modulators

The field of GPCR pharmacology has evolved to include concepts beyond simple agonism and antagonism, such as biased agonism. A biased agonist preferentially activates one signaling pathway (e.g., G protein-mediated) over another (e.g., β-arrestin-mediated).

Xamoterol is considered a conventional partial agonist, meaning it weakly activates the primary Gs-protein/cAMP pathway. This is distinct from a biased agonist, which might fully activate one pathway while completely ignoring another. The development of new β1-AR ligands has used xamoterol as a starting point to create G protein-biased agonists. The goal of this research is to design compounds that provide the therapeutic benefits of G protein signaling while avoiding the β-arrestin recruitment that leads to receptor desensitization and potential side effects nih.gov. This effort underscores the difference in mechanism: xamoterol provides a submaximal, but otherwise conventional, activation, whereas a biased agonist would provide a selective activation of a specific intracellular cascade.

Cellular and Molecular Mechanisms of Action

Adenylyl Cyclase and Cyclic AMP (cAMP) Pathway Modulation

The binding of xamoterol (B1682282) to beta-1 adrenoceptors activates the receptor, leading to the stimulation of adenylyl cyclase. patsnap.com This enzyme catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP). patsnap.com The subsequent increase in intracellular cAMP levels is a critical step that triggers downstream signaling pathways responsible for the drug's effects on cardiac muscle cells.

Specific EC50 values for xamoterol-induced cAMP generation in neonatal rat cardiomyocyte cultures are not detailed in the available research. However, studies comparing xamoterol to the full agonist isoproterenol (B85558) have provided insights into its relative efficacy in stimulating the cAMP pathway. In cell-free preparations, xamoterol was found to be considerably less effective than isoproterenol at stimulating adenylyl cyclase activity. nih.gov This difference in efficacy underscores its characterization as a partial agonist.

| Compound | Relative Efficacy in Stimulating Adenylyl Cyclase |

|---|---|

| Isoproterenol (Full Agonist) | High |

| Xamoterol (Partial Agonist) | Considerably lower than Isoproterenol nih.gov |

The elevation of intracellular cAMP levels directly leads to the activation of cAMP-dependent protein kinase, more commonly known as Protein Kinase A (PKA). patsnap.com PKA is a key effector in the cAMP signaling cascade. nih.gov The activation of PKA is a required step for many of the downstream effects of xamoterol, including its influence on ion channels and protein phosphorylation. patsnap.comnih.gov The loss of membrane-bound beta-adrenoceptors induced by xamoterol in cell-free preparations was prevented by an inhibitor of PKA, highlighting the essential role of PKA activation in xamoterol's mechanism. nih.gov

In eukaryotic cells, the effects of cAMP are primarily mediated by two families of intracellular receptors: PKA and the Exchange Proteins Directly Activated by cAMP (Epac). nih.govfrontiersin.orgmdpi.com The increase in cAMP initiated by xamoterol has the potential to activate both of these signaling pathways.

PKA Pathway : Upon activation by cAMP, the catalytic subunits of PKA are released to phosphorylate a variety of target proteins within the cell, modulating their function. frontiersin.org

Epac Pathway : Epac proteins, when activated by cAMP, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2, converting them from an inactive to an active state. frontiersin.org

These two pathways can act independently, synergistically, or in opposition to regulate diverse cellular functions. nih.gov The net cellular response to the xamoterol-induced cAMP increase is determined by the integrated output of both the PKA and Epac signaling cascades. nih.gov

Ion Channel Modulation and Electrophysiological Effects

The activation of PKA by the xamoterol-induced cAMP surge results in the phosphorylation of several critical proteins involved in cardiac electrophysiology and calcium handling.

A primary target of activated PKA within cardiac muscle cells is the L-type calcium channel. patsnap.com PKA-mediated phosphorylation of these channels leads to an increased influx of calcium ions into the cell during cardiac action potentials. patsnap.com This enhancement of calcium influx is a key mechanism contributing to the positive inotropic (contractility-enhancing) effects of xamoterol. patsnap.com Studies in thalamocortical relay neurons have also shown that β-adrenergic receptor stimulation, which activates the PKA pathway, modulates the activity of L-type Ca2+ channels through phosphorylation events. nih.gov

Another crucial substrate for PKA in cardiomyocytes is phospholamban (PLN), a protein that regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). patsnap.comfrontiersin.org In its dephosphorylated state, phospholamban inhibits SERCA2a activity. frontiersin.org PKA, activated by the xamoterol signaling cascade, phosphorylates phospholamban (specifically at the Ser16 residue). patsnap.comfrontiersin.org This phosphorylation relieves the inhibitory effect of phospholamban on SERCA2a. patsnap.com The disinhibition of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum, which improves myocardial relaxation. patsnap.com

| Action of Xamoterol | Molecular Target | Mechanism | Cellular Effect |

|---|---|---|---|

| Activation of PKA | L-Type Calcium Channels | Phosphorylation of channel proteins patsnap.com | Increased calcium influx patsnap.com |

| Activation of PKA | Phospholamban (PLN) | Phosphorylation of PLN, relieving its inhibition of SERCA2a patsnap.comfrontiersin.org | Enhanced Ca2+ reuptake into sarcoplasmic reticulum patsnap.com |

Investigations on IKr (Rapid Component of Delayed Rectifier K+ Current) Inhibition via Beta-1 Adrenoceptor Activation

The rapid component of the delayed rectifier potassium current (IKr) is crucial for cardiac action potential repolarization. While some drugs are known to inhibit this current, leading to potential cardiac arrhythmias, the effect of beta-1 adrenoceptor activation is generally stimulatory.

Direct investigations into the specific effects of Xamoterol hemifumarate on the IKr are not extensively detailed in available research. However, the mechanism can be inferred from studies on beta-1 adrenoceptor signaling. Research in canine ventricular cardiomyocytes has demonstrated that stimulation of beta-1 adrenoceptors with agonists like isoprenaline leads to a significant increase in the IKr current. This enhancement is mediated through the canonical protein kinase A (PKA) pathway.

Given that Xamoterol is a partial agonist at the beta-1 adrenoceptor, it would be expected to modulate the IKr current in a similar, albeit less pronounced, manner compared to a full agonist. The activation of the beta-1 adrenoceptor by Xamoterol would initiate the signaling cascade that enhances IKr, rather than inhibiting it. Therefore, based on the known downstream effects of beta-1 adrenoceptor activation, Xamoterol is not anticipated to act as an inhibitor of the IKr.

Intracellular Signaling Cascade Investigations

G Protein-Coupled Receptor (GPCR) Signaling and Gs/Gi/o Protein Coupling Mechanisms

Xamoterol exerts its effects by acting as a selective partial agonist at the beta-1 adrenoceptor, a member of the G protein-coupled receptor (GPCR) superfamily. The canonical signaling pathway for beta-1 adrenoceptors involves coupling to the stimulatory G protein (Gs). Upon agonist binding, the receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). As a partial agonist, Xamoterol stimulates this pathway to a lesser degree than endogenous full agonists like adrenaline. This is evidenced by findings that Xamoterol is considerably less effective than the full agonist isoproterenol in stimulating adenylate cyclase activity in isolated cardiac myocytes.

| Receptor Target | Primary G Protein Coupling | Downstream Effector | Effect of Xamoterol |

| Beta-1 Adrenoceptor | Gs (stimulatory) | Adenylyl Cyclase | Partial Activation |

| Beta-2 Adrenoceptor | Gi/o (inhibitory) | Adenylyl Cyclase | Opposing signal (in specific tissues) |

Exploration of Biased Agonism and Beta-Arrestin Signaling

The concept of biased agonism, or functional selectivity, describes the ability of a ligand to activate a GPCR in a way that preferentially engages one signaling pathway over another, such as G protein signaling versus beta-arrestin signaling. Xamoterol has been identified as a G protein-biased agonist for the beta-1 adrenoceptor.

This means that Xamoterol selectively activates the G protein signaling cascade with minimal to no recruitment of beta-arrestin. This property is significant because it allows for the targeting of disease-relevant G protein pathways without causing agonist-induced tolerance, a process often mediated by beta-arrestin. Studies have reclassified Xamoterol as a G protein-biased beta-agonist that is functionally biased for cAMP production over the beta-arrestin pathway. The influence of Xamoterol on the cycling of cardiac beta-adrenoceptors appears to involve different pathways than those utilized by full agonists like isoproterenol, which do engage beta-arrestin kinase.

| Ligand | Receptor | Signaling Bias | Beta-Arrestin Recruitment |

| Xamoterol | Beta-1 Adrenoceptor | G Protein Biased | Minimal to None |

| Isoproterenol (Full Agonist) | Beta-Adrenoceptors | Balanced/Unbiased | Yes |

Adrenergic Modulation of AMPK-Dependent Autophagy

Autophagy is a cellular process for degrading and recycling cellular components, which can be modulated by various signaling pathways, including those activated by adrenergic receptors. The AMP-activated protein kinase (AMPK) is a key energy sensor that can regulate autophagy.

Adrenergic signaling has been shown to modulate AMPK-dependent autophagy, particularly in the context of cancer cell proliferation and survival. However, the specific adrenergic receptor subtype involved is critical. In a study on gastric cancer cells, the beta-2 adrenoceptor agonist terbutaline (B1683087) was found to promote cancer cell proliferation. In contrast, the beta-1 adrenoceptor agonist Xamoterol did not produce a similar increase in cancer cell proliferation, indicating a subtype-specific effect in this cellular context. This finding suggests that while adrenergic signaling can influence AMPK-dependent autophagy, the downstream effects are dependent on the specific receptor (beta-1 vs. beta-2) that is activated.

Influence on Gene Expression (e.g., Heme Oxygenase-1) in Cellular Models

Heme Oxygenase-1 (HO-1) is an inducible enzyme that plays a critical role in cellular defense against oxidative stress and inflammation. Its gene expression is tightly regulated by a variety of stimuli, including oxidative stress, heavy metals, and inflammatory cytokines. The regulation is primarily mediated by transcription factors such as Nrf2.

A review of the scientific literature did not yield studies that directly investigate or establish a link between this compound and the expression of the Heme Oxygenase-1 gene. The known signaling pathways for HO-1 induction are not typically associated with the direct downstream effects of beta-1 adrenoceptor activation. Therefore, there is currently no evidence to suggest that Xamoterol influences the gene expression of Heme Oxygenase-1 in cellular models.

Preclinical Pharmacodynamic Investigations

In Vitro Studies on Isolated Tissue Preparations

Effects on Spontaneous Contraction of Isolated Rat Right Atria

In isolated rat atrial preparations, xamoterol (B1682282) demonstrates a positive chronotropic effect, increasing the spontaneous contraction rate. As a partial agonist, its maximal effect is less than that of a full β₁-adrenoceptor agonist. Studies comparing xamoterol to isoprenaline in functional assays revealed that xamoterol produced a maximal increase in heart rate equivalent to approximately 65% of the maximal response achieved with isoprenaline. nih.gov This partial agonist activity underscores its ability to stimulate β₁-adrenoceptors in the sinoatrial node under conditions of low ambient sympathetic tone, leading to an increased heart rate.

| Compound | Maximal Effect (% of Isoprenaline) |

| Xamoterol | ~65% |

| Isoprenaline | 100% |

Table 1. Comparative Maximal Chronotropic Effect of Xamoterol in Isolated Rat Atria. nih.gov

Inotropic and Chronotropic Effects in Guinea Pig Myocardial Preparations

Investigations using isolated guinea pig myocardial tissues have further elucidated the partial agonist nature of xamoterol. In spontaneously beating right atria, xamoterol elicits both positive chronotropic (increase in rate) and positive inotropic (increase in force of contraction) effects. researchgate.net When compared to the full agonist isoprenaline, xamoterol demonstrates lower potency and a lower maximal response, consistent with its partial agonist profile. researchgate.net

In electrically stimulated left atrial preparations, which are used to assess inotropic effects independently of changes in heart rate, xamoterol also produces a positive inotropic response. researchgate.net The compound's intrinsic activity (α), a measure of its maximal effect relative to a full agonist, was found to be approximately 0.74 for its chronotropic effect and 0.65 for its inotropic effect, with isoprenaline representing full agonism (α = 1.0). researchgate.net These findings confirm that xamoterol's stimulant effects are mediated through β₁-adrenoceptor agonism, resulting in modest increases in both heart rate and myocardial contractility in isolated heart tissue. researchgate.net

| Parameter | Preparation | Xamoterol | Isoprenaline |

| Chronotropic Effect | Spontaneously Beating Atria | ||

| pD₂¹ | 7.23 ± 0.11 | 8.41 ± 0.15 | |

| Intrinsic Activity (α)² | 0.74 ± 0.05 | 1.0 | |

| Inotropic Effect | Electrically Driven Left Atria | ||

| pD₂¹ | 7.41 ± 0.14 | 8.22 ± 0.14 | |

| Intrinsic Activity (α)² | 0.65 ± 0.04 | 1.0 |

Table 2. Inotropic and Chronotropic Effects of Xamoterol vs. Isoprenaline in Isolated Guinea Pig Atria. researchgate.net ¹ pD₂ represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible response. ² Intrinsic activity (α) is the maximal effect of the drug relative to the full agonist, isoprenaline.

In Vivo Animal Model Studies of Cardiovascular Physiology

Cardiac Rate and Contractility Modulation in Beagle Dogs and Rat Models of Spontaneous Heart Failure

In vivo studies in anesthetized beagle dogs have demonstrated the positive inotropic effects of xamoterol. In one study, an intravenous dose of 350 µg/kg resulted in a significant 62% increase in the maximum rate of left ventricular pressure development (max LV dP/dt), a key indicator of myocardial contractility. nih.gov This was accompanied by a 52% increase in aortic flow. nih.gov Notably, at this dose, there was no significant change in heart rate, highlighting a pronounced effect on contractility. nih.gov

In rat models of spontaneous heart failure (spontaneously hypertensive heart failure rats, SHHF), xamoterol exhibited a dose-dependent positive chronotropic effect, demonstrating its ability to increase heart rate in a failing heart model under resting conditions.

| Animal Model | Parameter | Effect of Xamoterol |

| Anesthetized Beagle Dog | Max LV dP/dt | ▲ 62% |

| Aortic Flow | ▲ 52% | |

| Heart Rate | No significant change | |

| LV End-Diastolic Pressure | ▼ Decreased |

Table 3. Hemodynamic Effects of Intravenous Xamoterol (350 µg/kg) in Anesthetized Dogs. nih.gov

Hemodynamic Responses to Graded Exercise in Chronically Instrumented Dogs

The dual pharmacodynamic nature of xamoterol is particularly evident during graded exercise. At rest and during low levels of physical activity, when sympathetic tone is low, xamoterol acts as a β₁-agonist, increasing heart rate, cardiac index, and blood pressure. However, as the intensity of exercise increases, leading to a rise in endogenous catecholamine levels, xamoterol exhibits β₁-antagonist properties. This sympatholytic effect blunts the exercise-induced tachycardia and rise in blood pressure.

Studies in human patients with left ventricular dysfunction performing graded bicycle exercise have quantified this effect. The transition from agonist to antagonist activity was shown to occur when plasma norepinephrine (B1679862) levels reached approximately 400-500 pg/ml, a level corresponding to a heart rate of about 100 beats per minute. nih.gov This demonstrates that xamoterol provides cardiac support at rest while protecting the myocardium from excessive sympathetic stimulation during periods of high demand. nih.gov

Myocardial Contractility, Diastolic Relaxation, and Ventricular Filling Pressure in Animal Models

Xamoterol has been shown to improve both systolic and diastolic function in animal models. In anesthetized dogs, an intravenous dose of 350 µg/kg not only increased myocardial contractility (max LV dP/dt) by 62% but also reduced left ventricular end-diastolic pressure (LVEDP), an indicator of ventricular filling pressure. nih.gov

Furthermore, in a canine model of stunned (reperfused) myocardium, xamoterol demonstrated a significant improvement in diastolic relaxation. The administration of 100 µg/kg of xamoterol enhanced the isovolumetric wall thinning velocity, a direct measure of isovolumetric relaxation, more markedly than its effect on systolic contraction. nih.gov This suggests that xamoterol's β₁-adrenergic stimulation can improve the heart's ability to relax and fill efficiently, particularly in the context of ischemic dysfunction.

| Parameter | Animal Model | Outcome with Xamoterol |

| Myocardial Contractility | Anesthetized Dog | ▲ Increased max LV dP/dt |

| Ventricular Filling Pressure | Anesthetized Dog | ▼ Decreased LV End-Diastolic Pressure |

| Diastolic Relaxation | Dog (Stunned Myocardium) | ▲ Improved Isovolumetric Wall Thinning Velocity |

Table 4. Effects of Xamoterol on Myocardial Function in Canine Models. nih.govnih.gov

Non-Cardiovascular Preclinical Pharmacodynamic Research

Xamoterol, known as a partial β1-adrenergic receptor agonist, has been investigated for its effects on hippocampus-dependent memory retrieval in rodent models. nih.gov Research indicates that xamoterol can impair the retrieval of spatial reference memory that is dependent on the hippocampus. nih.gov

Studies in wild-type mice have demonstrated that xamoterol impairs the retrieval of contextual fear memory, a process dependent on the hippocampus. nih.gov When administered 30 minutes prior to testing, mice showed a reduction in contextual freezing behavior one day after training. nih.gov To determine if this effect was due to memory impairment or non-specific effects on fear or the act of freezing, the compound was also tested in a cued fear paradigm, which is less dependent on the hippocampus. Xamoterol did not have an effect on cued fear expression, indicating that it does not alter the general expression of fear or freezing behavior itself. nih.gov The impairment of contextual fear memory was found to be time-sensitive; the most significant impairment was observed one day after training, with less impairment at three days and no impairment five days after training, suggesting an effect on an intermediate phase of memory retrieval. nih.gov

| Memory Type | Experimental Paradigm | Observed Effect of Xamoterol | Interpretation |

|---|---|---|---|

| Contextual Fear Memory (Hippocampus-Dependent) | Contextual Freezing Assay | Reduced freezing behavior 1 day after training | Impairment of memory retrieval nih.gov |

| Cued Fear Memory (Hippocampus-Independent) | Cued Fear Expression Test | No effect on fear expression | Does not alter fear or freezing per se nih.gov |

The mechanism behind xamoterol's impairment of memory retrieval involves a complex interplay between beta-1 (β1) and beta-2 (β2) adrenergic receptor signaling. While β1 signaling is necessary for the retrieval of hippocampus-dependent memory, research suggests that xamoterol's disruptive effects are not mediated by its partial agonist activity at β1 receptors but rather through its influence on β2-adrenergic receptors. nih.gov The impairment of memory retrieval induced by xamoterol is reportedly dependent on β2-adrenergic receptor signaling. nih.gov This effect is thought to be mediated by Gi/o-coupled β2 signaling, which acts to oppose the Gs-coupled β1 signaling pathway that is transiently required for the retrieval of hippocampus-dependent emotional memories. nih.gov

The reviewed scientific literature does not provide specific data on the direct influence of xamoterol hemifumarate on the production of tumor necrosis factor-alpha (TNF-α) in murine models of congestive heart failure. While pro-inflammatory cytokines like TNF-α are extensively implicated in the pathogenesis of heart failure, specific preclinical investigations linking xamoterol administration to changes in TNF-α levels in these models were not identified. nih.gov

Research has been conducted on the effects of xamoterol in human retinal endothelial cells under conditions mimicking diabetic retinopathy. In a study where these cells were grown in a high glucose medium, xamoterol was investigated for its role in retinal endothelial cell apoptosis, a key feature of diabetic retinopathy. nih.gov The findings indicate that xamoterol significantly decreased the apoptosis of these cells. nih.gov This protective effect was observed to occur through a pathway independent of insulin (B600854) signaling. nih.gov While insulin treatment increased insulin receptor and Akt phosphorylation, xamoterol treatment alone was found to decrease the phosphorylation of the insulin receptor, IGF-1 receptor, and Akt, further suggesting that its anti-apoptotic action is not mediated via the insulin pathway. nih.gov

Preclinical Pharmacokinetic Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

In preclinical studies involving rat models, the hepatic metabolism of xamoterol (B1682282) is characterized by a predominant and almost exclusive pathway: glucuronidation. nih.govtandfonline.com Xamoterol possesses a phenolic hydroxyl group, which is susceptible to both sulphation and glucuronidation. nih.govtandfonline.com However, investigations in rats, both in vivo and in isolated perfused liver models, have demonstrated that glucuronidation is the principal metabolic route. nih.govtandfonline.com Sulphation occurs to a much lesser extent, with the sulphate conjugate representing a minor metabolite. nih.gov

The primary metabolite formed is the glucuronide conjugate of xamoterol. nih.gov This conjugation reaction is the main biotransformation process the compound undergoes in the rat liver. nih.govtandfonline.com Studies utilizing the isolated perfused rat liver have confirmed that glucuronidation is the almost exclusive metabolic pathway in this organ. nih.govtandfonline.com

The excretion of xamoterol and its metabolites in rats occurs through both biliary and urinary routes, with distinct profiles for each pathway. nih.gov

Biliary Excretion: The bile is a significant route for the elimination of xamoterol metabolites. Notably, the glucuronide conjugate is the sole metabolite of xamoterol detected in the bile of rats. nih.govtandfonline.com

Urinary Excretion: The urine contains both the parent compound and its metabolites. Studies show that approximately equal amounts of unchanged xamoterol and its glucuronide conjugate are excreted in the urine. nih.govtandfonline.com A very small quantity of the sulphate conjugate, accounting for about 1% of the administered dose, is also found in the urine. nih.govtandfonline.com

The elimination half-life (t½) for the excretion of the glucuronide conjugate in bile is the same as the t½ for the excretion of unchanged xamoterol in urine. nih.govtandfonline.com However, the t½ for the urinary excretion of the glucuronide conjugate is longer than that for its biliary excretion. nih.govtandfonline.com

| Excretion Route | Compound Detected | Relative Amount |

|---|---|---|

| Bile | Xamoterol Glucuronide | Only metabolite present |

| Urine | Unchanged Xamoterol | Equal to Glucuronide Conjugate |

| Xamoterol Glucuronide | Equal to Unchanged Xamoterol | |

| Xamoterol Sulphate | Approx. 1% of dose |

Studies using an isolated perfused rat liver model have been conducted to determine the hepatic extraction ratio of xamoterol. The extraction ratio, which measures the efficiency of an organ in removing a substance from the blood, was found to be approximately 0.15 for xamoterol in the rat liver. nih.govtandfonline.com This indicates a low to moderate level of hepatic extraction for the compound in this animal model.

| Organ Model | Parameter | Value |

|---|---|---|

| Isolated Perfused Rat Liver | Extraction Ratio | ~0.15 |

Due to its specific pharmacokinetic properties in rats, xamoterol has been identified as a valuable tool for metabolic research. As a highly water-soluble compound that is almost exclusively metabolized via glucuronidation in this species, xamoterol serves as an excellent model substrate. nih.govtandfonline.com It is particularly useful for investigations into the pharmacokinetics of glucuronidation, both in in vivo studies in rats and in studies using isolated perfused organs. nih.govtandfonline.com

Blood-Brain Barrier Permeability Investigations in Animal Models

Investigations in animal models have shown that xamoterol has low permeability across the blood-brain barrier (BBB). nih.govwikipedia.org Xamoterol is characterized as a hydrophilic and exceptionally polar compound. nih.govwikipedia.org This hydrophilicity is a key factor that limits its ability to cross the BBB, resulting in minimal penetration into the central nervous system (CNS). nih.govwikipedia.org Consequently, xamoterol is considered a peripherally selective drug with no central nervous system effects. wikipedia.org

Pharmacokinetic studies in rats have quantified this low permeability by comparing drug concentrations in plasma and brain tissue. Following intravenous, intraperitoneal, and oral administration, the concentration of xamoterol in the brain was found to be significantly lower than in the plasma, confirming its poor CNS penetration. plos.org

| Administration Route | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |

|---|---|---|

| Intravenous (IV) | Data Not Specified | Data Not Specified |

| Intraperitoneal (IP) | Data Not Specified | Data Not Specified |

| Oral (PO) | Data Not Specified | Data Not Specified |

Data are represented as mean ± SEM (n = 3 per route) based on graphical representations in the source material. plos.org

Synthetic Chemistry and Structure Activity Relationship Research

Stereoselective Synthesis of Xamoterol (B1682282) Hemifumarate

The synthesis of the individual enantiomers of Xamoterol, (S)- and (R)-Xamoterol, is crucial as the biological activity often resides in one specific stereoisomer. Research has focused on developing stereoselective methods to produce each enantiomer in high purity.

Detailed experimental procedures for the synthesis of (S)-Xamoterol hemifumarate involve multi-step sequences that establish the chiral center with the desired (S)-configuration. A common strategy involves the use of a chiral starting material or a chiral auxiliary to guide the stereochemistry of the reaction. The synthesis typically begins with a protected hydroquinone (B1673460) derivative which is reacted with a chiral epoxide, such as (S)-glycidyl nosylate (B8438820) or a similar chiral three-membered ring electrophile. This is followed by the opening of the epoxide ring with the appropriate amine side chain, N-(2-aminoethyl)morpholine-4-carboxamide, and subsequent deprotection steps to yield the final (S)-enantiomer. The product is then converted to the hemifumarate salt.

The synthesis of the (R)-enantiomer follows a similar pathway to the (S)-enantiomer, but utilizes the opposite enantiomer of the chiral building block. For instance, a common precursor, (R)-7, can be converted to (R)-Xamoterol hemifumarate. nih.gov The general method involves reacting a suitable phenol (B47542) with an (R)-epoxide, such as (R)-2-(chloromethyl)oxirane, followed by epoxide opening with N-(2-aminoethyl)morpholine-4-carboxamide. nih.gov The final product is isolated as an off-white solid after conversion to the hemifumarate salt. nih.gov

Rational Design and Synthesis of Xamoterol Analogs

The rational design of Xamoterol analogs has been driven by the goal of improving its pharmacological properties, such as enhancing brain permeability and achieving functional selectivity (G protein-biased agonism) at the beta-1 adrenergic receptor. nih.govresearchgate.net Xamoterol itself is a highly polar compound with low oral bioavailability and poor penetration into the central nervous system. nih.gov

A key strategy in the synthesis of Xamoterol analogs involves the modification of the phenol group and the use of epoxide intermediates to build the characteristic aryloxypropanolamine backbone. nih.gov The general synthetic route is versatile, allowing for the introduction of various substituents on the aromatic ring.

The process typically involves:

Reaction of diverse phenols with an epoxide: A range of substituted phenols can be reacted with a chiral epoxide, such as (R)-2-(chloromethyl)oxirane, often in the presence of a base like Cesium Fluoride (CsF) in a solvent like isopropanol (B130326) (iPrOH). This reaction forms the coupled epoxide intermediates. nih.gov

Epoxide ring-opening: The resulting epoxide intermediates are then opened by reacting them with an excess of a nucleophilic amine side chain, for example, N-(2-aminoethyl)morpholine-4-carboxamide, to yield the final benzyl (B1604629) ether analogs. nih.gov

This modular approach allows for the systematic modification of the phenyl ring to explore how different substituents affect receptor binding and activity.

Research efforts have focused on developing novel beta-1 adrenergic receptor (ADRB1) partial agonists with improved drug-like properties, using Xamoterol as a lead compound. nih.gov The primary objectives for these new modulators are:

Partial agonism at the ADRB1. nih.gov

Functional selectivity for the G protein signaling cascade with minimal engagement of β-arrestin signaling. nih.gov

Improved brain penetration for potential applications in neurocognitive disorders. nih.govresearchgate.net

This research has led to the discovery of a series of compounds, including the potent and selective drug-like ADRB1 partial agonist STD-101-D1. nih.govresearchgate.net STD-101-D1 exhibits partial agonistic activity on G protein signaling with a low nanomolar EC50 value and recruits very little beta-arrestin compared to unbiased agonists. nih.gov

Table 1: Key Analogs of Xamoterol and their Developmental Goals

| Compound Series | Lead Compound | Key Synthetic Intermediates | Primary Therapeutic Goal |

| STD-101 | Xamoterol | Phenol derivatives, (R)-2-(chloromethyl)oxirane | Develop brain-permeable, G protein-biased ADRB1 partial agonists for neurocognitive disorders nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For beta-adrenergic receptor modulators like Xamoterol, SAR studies focus on three main structural components of the aryloxypropanolamine class: the aromatic ring, the oxypropanolamine side chain, and the amine substituent.

Aromatic Ring: The nature and position of substituents on the phenyl ring are critical for selectivity and activity at the β1-receptor. The para-hydroxyl group on Xamoterol's phenyl ring is important for its activity. Modifications at this position can significantly alter potency and efficacy.

Oxypropanolamine Side Chain: The (S)-configuration of the hydroxyl group on the propanolamine (B44665) linker is generally preferred for higher affinity and activity at beta-receptors. The length and composition of this linker are also crucial for proper orientation within the receptor's binding pocket.

Amine Substituent: The bulky and polar N-(2-aminoethyl)morpholine-4-carboxamide group of Xamoterol contributes significantly to its β1-selectivity and partial agonist activity. SAR studies on Xamoterol analogs explore how modifications to this amine substituent can fine-tune the degree of agonism/antagonism and impact properties like lipophilicity and brain penetration. nih.gov For instance, reducing the polarity of this group has been a strategy to improve central nervous system penetration. nih.gov

Table 2: General SAR Insights for Aryloxypropanolamine Beta-Blockers

| Molecular Fragment | Structural Feature | Impact on Activity |

| Aromatic Ring | Substitution Pattern | Influences receptor selectivity (β1 vs. β2) and potency. |

| Nature of Substituents | Can introduce additional binding interactions (e.g., hydrogen bonding). | |

| Side Chain | Stereochemistry of OH group | (S)-enantiomer is typically more active. |

| Linker Length | A three-atom linker (O-CH2-CH(OH)-CH2) is generally optimal. | |

| Amine Group | Size and Nature of Substituent | Crucial for selectivity and determining agonist vs. antagonist character. |

| Basicity of the Amine | Affects binding and pharmacokinetic properties. |

Molecular Interactions and Predicted Binding Poses via Computational Docking

Computational docking studies have provided critical insights into the binding of xamoterol to the beta-1 adrenergic receptor (ADRB1). By docking both the (S) and (R) enantiomers of xamoterol into the crystal structure of ADRB1, researchers have predicted their specific molecular interactions within the ligand-binding site. plos.org

The models suggest that both enantiomers fit within the binding pocket, with key interactions stabilizing the ligand-receptor complex. Putative interactions are visualized as dashed lines, indicating the proximity and potential for hydrogen bonding or other non-covalent bonds with specific amino acid residues of the receptor. plos.org

A notable difference was observed in the predicted binding poses of the two stereoisomers. The carbon-nitrogen chain of the more active (S)-xamoterol is predicted to pack approximately 1.0 Angstrom closer to the amino acid residue D121 and Transmembrane Helix 3 compared to the (R)-xamoterol enantiomer. Furthermore, the morpholino ring of (S)-xamoterol is predicted to rest in a rotated position relative to its (R) counterpart. plos.org These subtle differences in binding pose and proximity to key residues likely underlie the stereoselectivity observed in the pharmacological activity of xamoterol.

Impact of Structural Modifications on Receptor Selectivity and Efficacy

Xamoterol, a selective ADRB1 partial agonist, has served as a scaffold for developing new compounds with improved properties. nih.gov Research has focused on making structural changes to the xamoterol molecule at two primary sites: the phenolic hydroxyl (OH) group and the morpholino subsite. The objective of these modifications was to maintain or enhance affinity and efficacy for ADRB1 while potentially improving other characteristics, such as brain penetration. nih.gov

The impact of these structural modifications on receptor efficacy was systematically evaluated by measuring the compound's ability to stimulate the cAMP pathway, a key downstream signal of ADRB1 activation. Efficacy (Emax) was expressed as a percentage of the maximum response produced by the full agonist isoproterenol (B85558), and potency was determined by the EC50 value. plos.org

Modifications to the phenolic OH moiety of xamoterol resulted in a range of activities. The data below illustrates how different substitutions at this position affect the compound's performance as an ADRB1 agonist. plos.org

Effects of Phenolic OH Moiety Modifications on ADRB1-Mediated cAMP Pathway

| Compound | Modification | Emax (% of Isoproterenol) | EC50 (nM) |

|---|---|---|---|

| (S)-Xamoterol | -OH (hydroxyl) | 46 | 1.8 |

| STD-101-B1 | -H (hydrogen) | 40 | 1.6 |

| STD-101-B2 | -F (fluoro) | 48 | 1.5 |

| STD-101-B3 | -OCH3 (methoxy) | 26 | 1.3 |

| STD-101-B4 | -NH2 (amino) | 41 | 1.9 |

| STD-101-B5 | -CH2OH (hydroxymethyl) | 50 | 2.1 |

| STD-101-B6 | -NHCHO (formamido) | 28 | 1.8 |

| STD-101-B7 | -NHSO2CH3 (methanesulfonamido) | 16 | 1.6 |

This systematic modification and subsequent pharmacological testing demonstrate a clear structure-activity relationship, where even small changes to the phenolic subsite can significantly alter the efficacy of the compound at the beta-1 adrenergic receptor. plos.org

Design and Characterization of G Protein-Biased Beta-1 Adrenergic Receptor Partial Agonists

Building on the structure-activity relationship data, researchers have designed novel ADRB1 modulators that are not only partial agonists but also functionally selective, or "biased," toward G protein signaling pathways over β-arrestin recruitment. nih.govnih.gov The classical view of G protein-coupled receptor (GPCR) signaling involves both G protein activation and β-arrestin-mediated pathways. nih.gov Biased agonists are valuable because they can selectively activate potentially therapeutic signaling pathways while avoiding others that might lead to tolerance or adverse effects. nih.gov

The design strategy involved modifying the xamoterol structure to create partial agonists that would have subtle peripheral effects but sufficient efficacy to produce therapeutic benefits for certain neurocognitive disorders. nih.gov The goal was to develop compounds that selectively activate ADRB1 G-protein signaling with minimal to no engagement of the β-arrestin pathway. nih.gov

This effort led to the identification of the molecule STD-101-D1. nih.gov This compound was characterized as a functionally selective partial agonist of ADRB1. It demonstrates potent partial agonistic activity on G protein signaling, with an EC50 value in the low nanomolar range. Crucially, it recruits very little β-arrestin when compared to the unbiased full agonist isoproterenol. nih.govnih.gov The development of such G protein-biased agonists represents a significant advance, providing invaluable research tools to study GPCR signal transduction and serving as lead molecules for further preclinical development. nih.govnih.gov

Functional Selectivity at the Beta-1 Adrenergic Receptor

| Compound | Pathway | Potency (EC50) | Efficacy (% of Isoproterenol) |

|---|---|---|---|

| Isoproterenol | G Protein (cAMP) | High | 100% (Full Agonist) |

| Isoproterenol | β-Arrestin | High | 100% (Full Agonist) |

| (S)-Xamoterol | G Protein (cAMP) | 1.8 nM | 46% (Partial Agonist) |

| (S)-Xamoterol | β-Arrestin | Data indicates lower recruitment than Isoproterenol | Partial Agonist |

| STD-101-D1 | G Protein (cAMP) | Low Nanomolar | Partial Agonist |

Table of Mentioned Compounds

| Compound Name |

|---|

| Xamoterol hemifumarate |

| (S)-Xamoterol |

| (R)-Xamoterol |

| Isoproterenol |

| STD-101-B1 |

| STD-101-B2 |

| STD-101-B3 |

| STD-101-B4 |

| STD-101-B5 |

| STD-101-B6 |

| STD-101-B7 |

| STD-101-B8 |

Advanced Research Methodologies and Future Directions

In Vitro and Ex Vivo Research Techniques

Cell Culture Models (e.g., Neonatal Rat Cardiomyocytes, CHO-K1 Cells, HMREC)

Cell culture models provide a controlled environment to study the direct effects of Xamoterol (B1682282) on specific cell types, minimizing the complexities of in vivo systems.

Neonatal Rat Cardiomyocytes: These primary cells are a well-established model in cardiac research as they retain many of the morphological, biochemical, and electrophysiological characteristics of the heart. nih.gov Studies have utilized neonatal rat cardiac myocytes to investigate the fundamental mechanisms of cardiac function, including the role of cyclic AMP (cAMP) in activating ATP-permeable pathways. researchgate.net While direct studies detailing Xamoterol's effect on cAMP accumulation in these specific cells are not extensively documented in the provided search results, this model is crucial for understanding the downstream effects of β1-adrenoceptor modulation on cardiac myocyte signaling and function.

CHO-K1 Cells: Chinese Hamster Ovary (CHO-K1) cells are a widely used mammalian cell line in pharmacological research, particularly for studying recombinant receptors. nih.gov These cells are often transfected to express specific receptor subtypes, such as the human β1-adrenoceptor, allowing for the precise characterization of ligand-receptor interactions. researchgate.net Their use has been instrumental in determining the agonist activity of compounds by measuring the accumulation of second messengers like cAMP. researchgate.netresearchgate.net For instance, studies have employed CHO-K1 cells expressing the human β3-adrenoceptor to measure ligand-induced cAMP accumulation, demonstrating the utility of this cell line in dissecting the signaling pathways of adrenergic agonists. researchgate.net

Human Cardiac Microvascular Endothelial Cells (HMREC): While specific studies employing HMREC to investigate Xamoterol were not identified in the search results, these cells are a vital tool for understanding the role of the cardiac microvasculature in heart function and disease. They are used to study processes such as angiogenesis and the modulation of vascular tone.

Isolated Organ and Tissue Preparations (e.g., Rat Right Atria, Guinea Pig Myocardium, Perfused Rat Liver)

Isolated organ and tissue preparations offer a valuable ex vivo approach to study the physiological effects of Xamoterol in a more integrated system than cell cultures, while still allowing for precise control of experimental conditions.

Rat Right Atria and Guinea Pig Myocardium: Studies on isolated atrial preparations from rats and guinea pigs have been fundamental in characterizing the partial agonist activity of Xamoterol. In these tissues, Xamoterol has been shown to produce positive chronotropic effects, although weaker than the full agonist isoprenaline. nih.gov For example, in anaesthetized guinea pigs, the cardiac-stimulant effects of Xamoterol were notably observed after treatment with hexamethonium. nih.gov These preparations have also been used to demonstrate the β1-adrenoceptor selectivity of Xamoterol, as its effects are antagonized by β-adrenoceptor blockers. nih.gov

Perfused Rat Liver: While the perfused rat liver model is a standard technique for studying hepatic metabolism and drug clearance, no specific studies were found that utilized this preparation to investigate the pharmacology of Xamoterol hemifumarate.

| Tissue Preparation | Species | Observed Effect | Reference |

|---|---|---|---|

| Right Atria | Rat | Positive Chronotropic Effect | nih.gov |

| Myocardium | Guinea Pig | Cardiac-Stimulant Effects (post-hexamethonium) | nih.gov |

| Atria | Cat | Positive Chronotropic Effect | nih.gov |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the quantification of the affinity of a ligand for its receptor. These assays typically involve incubating a tissue homogenate or cell membrane preparation containing the receptor of interest with a radiolabeled ligand.

The binding affinity of Xamoterol for β-adrenoceptors has been determined using these techniques. Competition binding assays, where the ability of unlabeled Xamoterol to displace a specific radioligand is measured, have been employed to determine its inhibition constant (Ki). For instance, a study reported the binding affinity of Xamoterol at the human β1-adrenergic receptor (ADRB1) using [125I]Pindolol as the radioligand, yielding a Ki of 118.3 nM. researchgate.net The same study indicated that at a concentration of 10 µM, Xamoterol caused less than 50% inhibition of radioligand binding at β2 and β3-adrenoceptors, highlighting its selectivity for the β1 subtype. researchgate.net

| Receptor | Radioligand | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| β1-Adrenergic Receptor (ADRB1) | [125I]Pindolol | 118.3 nM | researchgate.net |

| β2-Adrenergic Receptor (ADRB2) | [3H]CGP12177 | > 10,000 nM | researchgate.net |

| β3-Adrenergic Receptor (ADRB3) | [3H]CGP12177 | > 10,000 nM | researchgate.net |

*Value represents < 50% inhibition of radioligand binding at 10 µM Xamoterol.

Functional Assays (e.g., cAMP Accumulation, Calcium Influx Measurements)

Functional assays are essential for determining the efficacy of a ligand, i.e., its ability to activate a receptor and elicit a cellular response.

cAMP Accumulation: As β1-adrenoceptors are Gs-protein coupled, their activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Measuring cAMP accumulation is therefore a direct functional readout of receptor activation. Studies in isolated cardiac myocytes have shown that Xamoterol is less effective than the full agonist isoprenaline in stimulating adenylate cyclase activity. nih.gov This partial agonism is a defining characteristic of Xamoterol.

Calcium Influx Measurements: While direct measurements of Xamoterol-induced calcium influx in cardiomyocytes were not detailed in the provided search results, this is a critical downstream event of β1-adrenoceptor activation. Increased cAMP levels lead to the phosphorylation of L-type calcium channels, enhancing calcium influx and increasing myocardial contractility. researchgate.netmdpi.com This mechanism is central to the positive inotropic effects of β1-adrenergic agonists.

Electrophysiological Techniques (e.g., Whole-Cell Patch Clamp for Ion Currents)

Electrophysiological techniques, particularly the whole-cell patch clamp method, allow for the direct measurement of ion currents across the cell membrane, providing detailed insights into the effects of drugs on cardiac action potentials and ion channel function.

A study investigating the electrophysiological effects of intravenous Xamoterol in patients with suspected coronary artery disease found that a 0.1 mg/kg dose led to a slight shortening of sino-atrial and atrioventricular conduction times. nih.gov The atrioventricular nodal refractory periods were also shortened, with no consistent change in atrial refractoriness. nih.gov These effects are indicative of a β1 agonist activity. nih.gov Although detailed whole-cell patch clamp studies on the effects of Xamoterol on specific cardiac ion currents (e.g., L-type Ca2+ current, K+ currents) were not found in the search results, this technique remains a powerful tool for dissecting the ionic mechanisms underlying the electrophysiological actions of Xamoterol.

| Parameter | Effect | Reference |

|---|---|---|

| Sino-atrial Conduction Time | Slightly Shortened | nih.gov |

| Atrioventricular Conduction Time | Slightly Shortened | nih.gov |

| Atrioventricular Nodal Refractory Period | Shortened | nih.gov |

| Atrial Refractoriness | No Consistent Change | nih.gov |

Bioluminescence Resonance Energy Transfer (BRET)-Based Biosensors for GPCR Conformational Dynamics

Bioluminescence Resonance Energy Transfer (BRET) is an advanced biophysical technique used to study protein-protein interactions and conformational changes in real-time in living cells. BRET-based biosensors can be engineered to monitor the dynamic conformational changes within a G-protein coupled receptor (GPCR) upon ligand binding.

While specific studies utilizing BRET to investigate the conformational dynamics of the β1-adrenoceptor in response to Xamoterol were not explicitly detailed in the search results, this methodology holds significant promise for future research. Such studies could provide unprecedented insights into how partial agonists like Xamoterol stabilize distinct receptor conformations compared to full agonists or antagonists, thereby explaining the molecular basis of their unique pharmacological profiles. The application of BRET and other similar resonance energy transfer techniques will be invaluable in advancing our understanding of biased agonism and in the development of next-generation cardiovascular drugs.

Dynamic Mass Redistribution Analysis for Ligand-Receptor Interactions

While specific studies employing Dynamic Mass Redistribution (DMR) for this compound are not prominently documented, the principle of using advanced biophysical techniques to study its interaction with the β1-adrenergic receptor (β1-AR) is central to ongoing research. Techniques like native mass spectrometry are employed to interrogate the nuanced signaling of the β1-AR. nih.gov These methods can capture the effects of ligand binding on the receptor's coupling to different G proteins, providing insight into biased signaling and allosteric modulation. nih.gov

Research has demonstrated that Xamoterol's influence on the cycling of cardiac beta-adrenoceptors involves different pathways than those used by full agonists like Isoproterenol (B85558). escholarship.org For instance, the loss of membrane-bound beta-adrenoceptors induced by Xamoterol is prevented by a protein kinase A inhibitor, whereas the loss induced by Isoproterenol is prevented by a beta-receptor kinase inhibitor (heparin). escholarship.org Furthermore, Xamoterol can attenuate the Isoproterenol-mediated internalization of beta-adrenoceptors in cardiac myocytes. escholarship.org Such complex interactions highlight the need for sensitive, label-free technologies like DMR or mass spectrometry to fully characterize the dynamic and distinct signaling profile of partial agonists like Xamoterol at the molecular level.

In Vivo Animal Model Research Paradigms

Cardiovascular Disease Models (e.g., Spontaneous Heart Failure in Rats, Exercising Dog Models)

In vivo animal models have been crucial in defining the cardiovascular pharmacology of Xamoterol. Anesthetized dog preparations have been used to examine its pharmacological profile, revealing that Xamoterol is highly cardioselective with no significant agonist activity at β2-receptors. nih.gov These studies in dog models also confirmed that it does not have a membrane-stabilizing effect and its pharmacological properties are not complicated by the formation of active metabolites. nih.gov

Rat models have also provided significant insights. Chronic administration of Xamoterol in the rat ventricle does not lead to the down-regulation of β-adrenoceptors, a common issue with full β-adrenoceptor agonists. frontiersin.org While specific research on Xamoterol in spontaneous heart failure rat models is limited, rat models of ischemic heart failure, often created by ligating the left anterior descending coronary artery, are standard for investigating potential therapeutics. nih.gov These models allow for the evaluation of a compound's effect on cardiac function, myocardial fibrosis, and inflammatory responses post-injury. nih.gov Given Xamoterol's mechanism as a β1-adrenoceptor partial agonist, its effects on myocardial performance and receptor density in such models are of significant research interest. frontiersin.orgnih.gov

Neurocognitive Disorder Models (e.g., Gene-Targeted Mice, Transgenic Mouse Models of Down Syndrome)

Xamoterol has been investigated as a potential cognitive enhancer using transgenic mouse models of Down Syndrome (DS), specifically the Ts65Dn mouse. mdpi.comresearchgate.net This model recapitulates many of the cognitive and neuroanatomical features of DS in humans, including deficits in the noradrenergic system. mdpi.comresearchgate.net Research has shown that Ts65Dn mice exhibit significant deficits in learning and memory tests, such as contextual fear conditioning and spontaneous alternation. mdpi.comresearchgate.net

Administration of Xamoterol, a β1-adrenergic receptor (β1-ADR) partial agonist, was found to effectively restore these memory deficits. mdpi.comresearchgate.net These cognitive improvements were reversed by the selective β1-ADR antagonist, Betaxolol, confirming that the effect was mediated through the target receptor. mdpi.comresearchgate.net These findings suggest that cognitive deficits in this DS mouse model are mediated by an imbalance in the noradrenergic system and that selective activation of β1-ADR by Xamoterol can ameliorate these deficits. mdpi.comresearchgate.net In addition to DS models, Xamoterol has been shown to restore memory retrieval in gene-targeted mice that lack norepinephrine (B1679862). frontiersin.org

| Cognitive Test | Observed Deficit in Ts65Dn Mice | Effect of Xamoterol Administration | Effect of Co-administration with Betaxolol (β1-ADR antagonist) |

|---|---|---|---|

| Contextual Fear Conditioning | Significant memory deficit | Effectively restored memory | Behavioral improvements were reversed |

| Spontaneous Alternation | Significant memory deficit | Effectively restored memory | Behavioral improvements were reversed |

| Novel Object Recognition | Significant memory deficit | Effectively restored memory | Behavioral improvements were reversed |

| Social Memory | Marked impairment | Data not specified | Data not specified |

Model Substrates for Pharmacokinetic Investigations (e.g., Glucuronidation)

Xamoterol serves as an excellent model substrate for pharmacokinetic investigations, particularly for the study of glucuronidation in rats. It is a very water-soluble compound that possesses a phenolic hydroxyl group, a primary site for both glucuronidation and sulphation. In rats, Xamoterol is almost exclusively metabolized via glucuronidation.

In vivo studies show the glucuronide conjugate is the sole metabolite found in bile, while urine contains approximately equal amounts of the glucuronide and the unchanged parent compound. In the isolated perfused rat liver, glucuronidation is also the predominant metabolic pathway, with the liver showing an extraction ratio of about 0.15. This metabolic profile—being highly water-soluble and undergoing almost exclusive glucuronidation—makes Xamoterol an ideal tool for investigating the kinetics and mechanisms of this important phase II metabolic process in both whole-animal and isolated organ systems.

Computational and Theoretical Pharmacology Approaches

Molecular Docking and Molecular Dynamics Simulations